molecular formula C10H10F3NO2 B15301065 Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B15301065
M. Wt: 233.19 g/mol
InChI Key: UBLBFHQZKDDIHO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic esters. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with the amino group in a different position.

    2-Methyl-3-trifluoromethylaniline: Similar structure but without the ester group

Uniqueness

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the aromatic ring provides a unique combination of electron-donating and electron-withdrawing effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-5-7(10(11,12)13)3-6(4-8(5)14)9(15)16-2/h3-4H,14H2,1-2H3

InChI Key

UBLBFHQZKDDIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)OC)C(F)(F)F

Origin of Product

United States

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